(R)-6-oxaspiro[2.5]octan-1-amine hydrochloride
Description
Properties
Molecular Formula |
C7H14ClNO |
|---|---|
Molecular Weight |
163.64 g/mol |
IUPAC Name |
(2R)-6-oxaspiro[2.5]octan-2-amine;hydrochloride |
InChI |
InChI=1S/C7H13NO.ClH/c8-6-5-7(6)1-3-9-4-2-7;/h6H,1-5,8H2;1H/t6-;/m1./s1 |
InChI Key |
RKFXIXFIFUKFDP-FYZOBXCZSA-N |
Isomeric SMILES |
C1COCCC12C[C@H]2N.Cl |
Canonical SMILES |
C1COCCC12CC2N.Cl |
Origin of Product |
United States |
Preparation Methods
The synthesis of (R)-6-oxaspiro[2.5]octan-1-amine hydrochloride typically involves the construction of the spirocyclic oxetane framework followed by introduction of the amine functional group. Common synthetic strategies include:
Ring-Closing Annulation : Formation of the spirocyclic ring system by annulation of a cyclopentane ring with a four-membered oxetane ring. This can be achieved via intramolecular cyclization reactions starting from appropriately functionalized precursors.
[2+2] Cycloaddition : The oxetane ring can be formed by [2+2] cycloaddition of alkenes or ketones under photochemical or catalytic conditions, yielding the spirocyclic intermediate.
Reductive Amination : Introduction of the amine group is often performed by reductive amination of ketone intermediates derived from the spirocyclic scaffold. This step is crucial for obtaining the primary amine functionality at the 1-position of the spiro system.
Asymmetric Catalysis : To obtain the (R)-enantiomer with high enantiomeric excess, asymmetric hydrogenation or use of chiral auxiliaries such as Evans oxazolidinones is employed. Catalysts like ruthenium complexes with BINAP ligands are effective in inducing stereoselectivity.
Industrial Scale Preparation and Purification
Industrial production of this compound involves optimization of reaction parameters to maximize yield and purity:
Large-Scale Reactors : Batch or continuous flow reactors are used with controlled temperature and stirring to ensure reproducibility.
Solvent Extraction and Crystallization : After the reaction, solvent extraction removes impurities, followed by crystallization to isolate the hydrochloride salt in pure form.
Chromatographic Purification : Techniques such as column chromatography or reverse-phase high-performance liquid chromatography (HPLC) are applied to achieve purity levels exceeding 95%.
Analytical Characterization and Enantiomeric Purity
Ensuring the structural integrity and stereochemical purity of this compound requires comprehensive analytical methods:
| Analytical Technique | Purpose | Details |
|---|---|---|
| Nuclear Magnetic Resonance (NMR) | Structural confirmation | ^1H and ^13C NMR identify spirocyclic protons and amine signals; NOESY and Mosher’s acid derivatization help assign stereochemistry |
| High-Resolution Mass Spectrometry (HRMS) | Molecular formula verification | Confirms molecular weight and formula accuracy |
| Chiral High-Performance Liquid Chromatography (HPLC) | Enantiomeric purity | Quantifies enantiomeric excess to ensure (R)-configuration predominance |
| Fourier Transform Infrared Spectroscopy (FT-IR) | Salt form verification | Differentiates hydrochloride salt from free amine |
| X-ray Crystallography | Definitive stereochemical assignment | Provides 3D structure and confirms absolute configuration |
Preparation Protocol Example and Stock Solution Data
A typical preparation of this compound involves dissolving the compound in suitable solvents to prepare stock solutions for further applications. The following table illustrates preparation volumes for various concentrations based on the molecular weight of 163.64 g/mol:
| Amount of Compound (mg) | 1 mM Volume (mL) | 5 mM Volume (mL) | 10 mM Volume (mL) |
|---|---|---|---|
| 1 | 5.6284 | 1.1257 | 0.5628 |
| 5 | 28.1421 | 5.6284 | 2.8142 |
| 10 | 56.2841 | 11.2568 | 5.6284 |
Note: Physical methods such as vortexing, ultrasound, or gentle heating can aid dissolution. For in vivo formulations, sequential addition of solvents like DMSO, PEG300, Tween 80, and water is recommended, ensuring clarity at each step before proceeding.
Advanced Synthetic Methodologies
Recent literature reports advanced synthetic methods involving aziridine intermediates and microwave-assisted ring-opening reactions that can be adapted for spirocyclic amines:
Aziridine Amide Ring-Opening : Selective ring-opening of cyclic aziridines under microwave irradiation yields sp^3-enriched spirocyclic amides, which can be further transformed into amine derivatives.
Microwave-Assisted Reactions : These offer high yields and selectivity under controlled temperature and time, enhancing efficiency in spirocyclic compound synthesis.
Summary Table of Preparation Methods
Chemical Reactions Analysis
Acid-Catalyzed Ring-Opening Reactions
The oxirane ring undergoes acid-catalyzed cleavage due to strain relief. Reaction outcomes depend on steric and electronic factors:
Key findings:
-
Steric influence : Protonation of the epoxide oxygen increases electrophilicity, directing nucleophiles to the less hindered carbon (SN2-like behavior).
-
Stereochemical outcomes : Trans-diaxial addition dominates due to ring strain relief, as observed in analogous oxaspiro systems .
Nucleophilic Substitution at the Amine Group
The protonated amine in the hydrochloride salt participates in SN2 reactions under basic conditions:
Mechanistic notes:
-
Deprotonation of the amine under basic conditions regenerates nucleophilicity, enabling alkylation/acylation.
-
Steric hindrance from the spirocyclic framework reduces reaction rates compared to linear amines .
Reduction and Oxidation Pathways
The compound’s functional groups enable redox transformations:
Reduction
| Reagent | Target | Product | Application |
|---|---|---|---|
| H2/Pd-C | Epoxide ring | Spirocyclic diol | Intermediate for polyol synthesis |
| NaBH4/MeOH | None (amine stable) | Unmodified amine | Purification step |
Oxidation
| Reagent | Target | Product | Byproducts |
|---|---|---|---|
| KMnO4 (aq.) | Epoxide ring | Spirocyclic diketone | MnO2 |
| O3, then Zn/H2O | Epoxide ring | Fragmented aldehydes | Carboxylic acids (minor) |
Stability and Reactivity Trends
-
pH-dependent behavior : The hydrochloride salt stabilizes the amine against oxidation but enhances epoxide ring reactivity in acidic media .
-
Thermal stability : Decomposition above 200°C releases HCl and forms polymeric byproducts.
-
Solvent effects : Polar aprotic solvents (DMF, DMSO) accelerate nucleophilic substitutions, while protic solvents favor ring-opening .
Scientific Research Applications
(R)-6-oxaspiro[2.5]octan-1-amine hydrochloride and its analogs, particularly those derived from oxaspiro[2.5]octane, have garnered interest for their pharmaceutical properties, especially as MetAP-2 inhibitors . These compounds and their applications are further detailed below.
Pharmaceutical Applications
This compound is useful as a MetAP-2 inhibitor . Semisynthetic analogs of fumagillin inhibit methionine aminopeptidase-2 (MetAP2) and have been tested in clinical settings for cancer treatment .
MetAP2 Inhibition and Therapeutic Methods Compounds containing oxaspiro[2.5]octane can modulate or inhibit MetAP2 activity, which can be evaluated using established procedures . These compounds can treat diseases associated with MetAP2 expression or activity . One method involves administering a compound in an amount sufficient to inhibit intracellular MetAP2, which increases thioredoxin production and stimulates anti-obesity processes without reducing angiogenesis . Such compounds can be used to treat or ameliorate obesity by administering an effective amount of the compound, or to induce weight loss . They can also treat obesity-related conditions like type 2 diabetes . The method may involve determining levels of biomarkers related to being overweight or obese, such as body weight, Body Mass Index (BMI), and Waist/Hip ratio (WHR), and administering a disclosed compound to achieve a target level .
One specific analog, {(3 R,4 S,5 S,6 R)-5-methoxy-4-[(2 R,3 R)-2-methyl-3-(3-methylbut-2-en-1-yl)oxiran-2-yl]-1-oxaspiro[2.5]octan-6-yl [( R)-1-amino-3-methyl-1-oxobutan-2-yl]carbamate, known as PPI-2458, showed improved safety and pharmacokinetic properties, including oral bioavailability and a lack of CNS effects . Studies in rodents demonstrated its potential as a disease-modifying agent for treating rheumatoid arthritis .
Mechanism of Action
The mechanism of action of ®-6-oxaspiro[2.5]octan-1-amine hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are subject to ongoing research, with studies focusing on its potential therapeutic applications.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Spirocyclic Amines
6,6-Difluorospiro[2.5]octan-1-amine Hydrochloride
- Molecular Formula : C₈H₁₄ClF₂N
- Molecular Weight : 198 g/mol
- Key Features: Incorporates two fluorine atoms at the 6-position of the spiro scaffold, enhancing metabolic stability and lipophilicity compared to the non-fluorinated parent compound.
- Applications : Investigated in preclinical studies for CNS disorders due to improved blood-brain barrier penetration .
(1-(Aminomethyl)-6-oxaspiro[2.5]octan-1-yl)methanol Hydrochloride
- Molecular Formula: C₉H₁₈ClNO₂
- Molecular Weight : 207.70 g/mol
- Key Features : Contains a hydroxymethyl substituent, increasing polarity and aqueous solubility. This modification may reduce CNS penetration but improve peripheral activity .
Spiro[2.5]octan-1-amine Hydrochloride
Table 1: Comparison of Spirocyclic Amines
| Compound | Molecular Weight (g/mol) | Key Structural Features | Solubility (aq.) | Therapeutic Focus |
|---|---|---|---|---|
| (R)-6-Oxaspiro[2.5]octan-1-amine HCl | 179.65 | Oxane ring, cyclopropane, (R)-amine | Moderate | CNS disorders |
| 6,6-Difluorospiro[2.5]octan-1-amine HCl | 198 | Fluorinated spiro scaffold | Low | CNS disorders |
| (1-(Aminomethyl)-6-oxaspiro...methanol HCl | 207.70 | Hydroxymethyl substituent | High | Peripheral targets |
| Spiro[2.5]octan-1-amine HCl | 164.64 | Non-oxygenated scaffold | Moderate | Broad screening |
Bicyclic Amines
4-Phenylbicyclo[2.2.2]octan-1-amine Hydrochloride Monohydrate (EXP 561)
Tetracyclic Compounds
Maprotiline (Tetracyclic Antidepressant)
- Molecular Formula : C₂₀H₂₃N
- Molecular Weight : 277.41 g/mol
- Key Features: A four-ring system with a secondary amine. Inhibits norepinephrine reuptake and antagonizes histamine receptors. Clinically effective but associated with sedative side effects .
- Contrast : The linear tetracyclic structure lacks the compact spiro geometry, leading to distinct receptor interaction profiles.
Key Research Findings
Synthetic Accessibility : (R)-6-Oxaspiro[2.5]octan-1-amine HCl is synthetically challenging, reflected in its high cost (~$14,280/g) . Derivatives like 6,6-difluoro analogs are more accessible (\sim$195–661/g) .
Pharmacological Potential: The oxane ring in (R)-6-oxaspiro derivatives enhances hydrogen-bonding interactions with CNS targets compared to non-oxygenated spiro or bicyclic amines .
Clinical Relevance : EXP 561’s failure underscores the importance of scaffold flexibility and stereochemistry in drug design, areas where spiro compounds may offer advantages .
Biological Activity
(R)-6-Oxaspiro[2.5]octan-1-amine hydrochloride is a spirocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and antiviral research. Its unique spiro configuration and amine functionality suggest diverse interactions with biological targets, making it a candidate for further pharmacological studies.
- Molecular Formula : CHClNO
- Molecular Weight : 163.65 g/mol
- Structure : The compound features a spirocyclic structure with an oxygen atom integrated into its framework, contributing to its unique chemical reactivity and biological interactions.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. It interacts with various microbial targets, potentially inhibiting their growth and proliferation. The mechanism of action is believed to involve binding to specific enzymes or receptors in microbial cells, thereby disrupting their normal functions.
Table 1: Antimicrobial Activity Summary
| Microorganism | Activity Observed | Reference |
|---|---|---|
| E. coli | Inhibition of growth | |
| S. aureus | Moderate activity | |
| C. albicans | Significant inhibition |
Antiviral Activity
In addition to its antimicrobial properties, preliminary studies suggest that this compound may also possess antiviral capabilities, particularly against certain viral strains. The specifics of these interactions are still under investigation, but the compound's ability to modulate receptor activity may play a crucial role.
The biological activity of this compound can be attributed to its ability to bind selectively to various molecular targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in microbial metabolism.
- Receptor Modulation : It has the potential to modulate receptor activity, impacting signaling pathways critical for microbial survival.
Study 1: Antimicrobial Efficacy
A recent study evaluated the effectiveness of this compound against a panel of bacterial and fungal pathogens. The results indicated that the compound exhibited a broad spectrum of activity, particularly against Gram-negative bacteria such as E. coli and Pseudomonas aeruginosa.
Study 2: Antiviral Potential
Another investigation focused on the antiviral properties of this compound against influenza virus strains. The study revealed that this compound could inhibit viral replication at low micromolar concentrations, suggesting its potential as a therapeutic agent in treating viral infections.
Comparative Analysis
To better understand the unique features of this compound, it can be compared with other spirocyclic amines:
Table 2: Comparison with Other Spirocyclic Compounds
| Compound Name | Structural Characteristics | Notable Differences |
|---|---|---|
| 6-Oxaspiro[2.5]octane-1-carboxylic acid | Contains a carboxylic acid functional group | More polar and potentially more reactive |
| 6-Oxaspiro[2.5]octane-1-methanol | Contains a hydroxyl group | Alcohol functionality alters reactivity |
| (S)-6-Oxaspiro[2.5]octan-1-amine | Enantiomer with different stereochemistry | Different biological activity profile |
Q & A
Basic Research Questions
Q. What are the key synthetic routes for (R)-6-oxaspiro[2.5]octan-1-amine hydrochloride, and how can enantiomeric purity be ensured?
- Methodological Answer : The synthesis of spirocyclic amines often involves ring-closing strategies or asymmetric catalysis. For example, methyl 1-(aminomethyl)-6-oxaspiro[2.5]octane-1-carboxylate hydrochloride (a structurally related compound) can be synthesized via [2+2] cycloaddition or reductive amination of ketone intermediates . To ensure enantiomeric purity, chiral auxiliaries (e.g., Evans oxazolidinones) or enantioselective hydrogenation catalysts (e.g., Ru-BINAP complexes) are recommended. Post-synthesis, chiral HPLC or polarimetry should validate purity, with NMR and mass spectrometry confirming structural integrity .
Q. Which analytical techniques are critical for characterizing this compound?
- Methodological Answer :
- Structural Confirmation : Use H/C NMR to identify spirocyclic protons and amine protons. For stereochemical assignment, NOESY or Mosher’s acid derivatization is essential.
- Purity Assessment : High-resolution mass spectrometry (HRMS) and elemental analysis ensure molecular formula accuracy. Purity >95% can be confirmed via reverse-phase HPLC with UV detection .
- Salt Form Verification : FT-IR and X-ray crystallography distinguish the hydrochloride salt from freebase forms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
